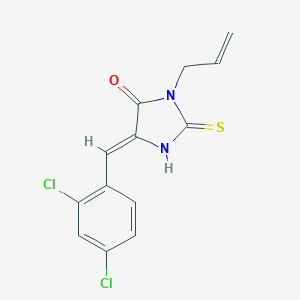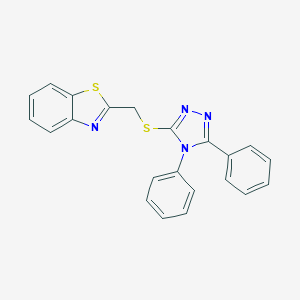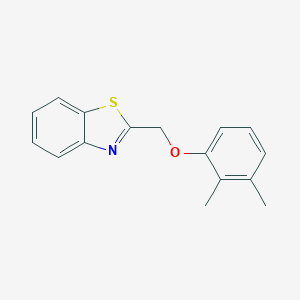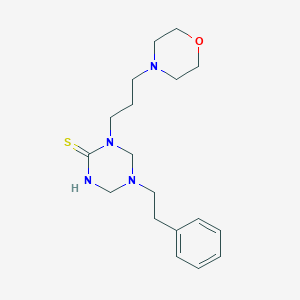![molecular formula C20H29N3O4 B282680 Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282680.png)
Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, commonly known as EMD 57033, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been shown to have various biochemical and physiological effects, making it a promising tool for studying various biological processes.
Scientific Research Applications
EMD 57033 has been widely studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying various biological processes. Some of the scientific research applications of EMD 57033 include:
1. Studying the role of calcium channels in neurotransmitter release
2. Investigating the role of protein kinases in signal transduction pathways
3. Studying the mechanisms of action of various drugs and toxins
4. Investigating the role of ion channels in cellular signaling pathways
5. Studying the effects of various drugs on ion channel function
Mechanism of Action
The mechanism of action of EMD 57033 is not fully understood, but it is believed to act as a calcium channel blocker. This compound has been shown to inhibit the release of neurotransmitters by blocking calcium channels in the presynaptic membrane. Additionally, EMD 57033 has been shown to inhibit the activity of protein kinases, which are involved in various signal transduction pathways.
Biochemical and Physiological Effects
EMD 57033 has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the release of neurotransmitters, which can lead to a decrease in synaptic transmission. Additionally, EMD 57033 has been shown to inhibit the activity of protein kinases, which can lead to a decrease in cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
EMD 57033 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have a high degree of selectivity for calcium channels and protein kinases, making it a useful tool for studying these pathways. Additionally, EMD 57033 is relatively easy to synthesize and has a long shelf life. However, one limitation of EMD 57033 is that it can be difficult to dissolve in aqueous solutions, which can make it challenging to administer in experiments.
Future Directions
There are several future directions for research on EMD 57033. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases. Additionally, future research could focus on identifying the precise mechanisms of action of EMD 57033 and its effects on various biological processes. Finally, future research could focus on developing new analogs of EMD 57033 with improved selectivity and efficacy.
Synthesis Methods
EMD 57033 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methoxybenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-2-methylbut-3-en-2-ol. This intermediate is then reacted with 3,4-dihydro-2H-pyran, followed by treatment with acetic anhydride to form ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
properties
Molecular Formula |
C20H29N3O4 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 4-[3-(diethylaminomethyl)-4-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H29N3O4/c1-6-23(7-2)12-15-11-14(9-10-16(15)26-5)18-17(19(24)27-8-3)13(4)21-20(25)22-18/h9-11,18H,6-8,12H2,1-5H3,(H2,21,22,25) |
InChI Key |
YPFYLJNBJDDUFN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OC |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282597.png)
![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)


![N-(4-chlorophenyl)-2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282603.png)


![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)




